![molecular formula C15H22N2O4S B2977582 Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate CAS No. 799258-86-9](/img/structure/B2977582.png)
Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C15H22N2O4S . It has an average mass of 326.411 Da and a monoisotopic mass of 326.130035 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is defined by its molecular formula, C15H22N2O4S . The exact structure would require more specific information such as a crystallographic study or spectroscopic data, which is not available in the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate are not detailed in the search results. The molecular formula (C15H22N2O4S) and mass (326.411 Da) are known , but further properties such as melting point, boiling point, solubility, etc., would require additional specific experimental data.Scientific Research Applications
Photodynamic Antimicrobial Activity
One of the notable applications of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate derivatives is in the field of photodynamic antimicrobial therapy . Researchers have synthesized a benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), which exhibited excellent photophysical properties and was assessed as a potential agent for antibacterial photodynamic therapy . This compound showed higher activity against antibiotic-resistant strains such as MRSA under irradiation, indicating its potential as a novel treatment to mitigate microbial resistance.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds . It has been utilized to create five- and six-membered ring systems containing one or two heteroatoms, which are fundamental structures in many pharmaceuticals . These heterocycles can be further functionalized to develop new drugs with potential therapeutic applications.
Electrophilic Reactions
Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is involved in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation , and coupling reactions . These reactions are crucial for creating a variety of complex molecules that can be used in drug development and other areas of chemical research.
Diels-Alder Reactions
This compound is also a reactive intermediate in Diels-Alder reactions with aldehydes, which are used to synthesize cyclic compounds . The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of six-membered rings with good stereocontrol.
Desulfonylation Processes
In synthetic chemistry, desulfonylation processes involving Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate are important for removing the sulfonyl group to yield a variety of functionalized molecules . This process is valuable for the preparation of intermediates in pharmaceutical synthesis.
Biological Properties
Derivatives of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate have been explored for their biological properties , including herbicidal, bactericidal, antifungal, algicidal, and insecticidal activities . These properties make them candidates for use in agricultural chemicals and as potential leads for new types of bioactive compounds.
Future Directions
properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-13-5-7-14(8-6-13)22(19,20)17-11-9-16(10-12-17)15(18)21-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIXANCTJAUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate |
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